molecular formula C10H10O2S B3270772 2-Acetylthioacetophenone CAS No. 53392-49-7

2-Acetylthioacetophenone

Cat. No.: B3270772
CAS No.: 53392-49-7
M. Wt: 194.25 g/mol
InChI Key: YHBPLTWKUZODDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing 2-Acetylthioacetophenone within Thioester Chemistry

Thioesters are a class of organosulfur compounds with the general structure R−C(=O)−S−R'. wikipedia.org They are sulfur analogs of esters, where a sulfur atom replaces the ester oxygen. wikipedia.org This substitution has a profound impact on the compound's reactivity. The carbon-sulfur bond is longer and weaker than the carbon-oxygen bond, and the carbonyl carbon of a thioester is more electrophilic than that of an ester. Consequently, thioesters are more reactive towards nucleophilic acyl substitution.

In biochemistry, this enhanced reactivity is harnessed in the form of derivatives like acetyl-CoA, which acts as a principal acyl carrier for the transfer of acyl groups in metabolic pathways. libretexts.orgopenstax.org In synthetic organic chemistry, thioesters like this compound serve a similar function as effective acyl donors.

A notable application of this compound is in biocatalytic Friedel-Crafts-type acylation reactions. Research has shown that a C-acyltransferase from Pseudomonas protegens can utilize various thioesters, including this compound, as acyl donors to functionalize aromatic compounds. nih.govd-nb.info In a study on the bioacetylation of resorcinol (B1680541), this compound was found to be a highly effective acetyl donor, leading to significant product conversion. nih.govd-nb.info This enzymatic process highlights a key advantage of thioesters: their ability to participate in C-C bond formation under mild, aqueous conditions, representing a significant advancement over traditional, often harsh, Friedel-Crafts reaction protocols. nih.gov

Table 1: Performance of this compound as an Acyl Donor in Biocatalytic Acylation

Acyl DonorSubstrateProductConversion (%) (without imidazole)Conversion (%) (with imidazole)Reference
Ethyl thioacetate (B1230152)Resorcinol2,4-dihydroxyacetophenone81%>99% nih.govd-nb.info
S-Phenyl thioacetateResorcinol2,4-dihydroxyacetophenone95%>99% nih.govd-nb.info
This compoundResorcinol2,4-dihydroxyacetophenone93%>99% nih.govd-nb.info
S-4-nitrobenzyl thioacetateResorcinol2,4-dihydroxyacetophenone58%>99% nih.govd-nb.info

This table summarizes the conversion rates for the C-acylation of resorcinol using various thioester donors, catalyzed by an acyltransferase from Pseudomonas protegens. The data demonstrates the high efficiency of this compound.

Historical Overview of Key Discoveries and Methodological Advancements Related to the Compound

The primary and most widely cited method for synthesizing this compound is a straightforward nucleophilic substitution reaction. This key methodological advancement involves the reaction of 2-bromoacetophenone (B140003) with potassium thioacetate. sigmaaldrich.com In this process, the thioacetate anion acts as the nucleophile, displacing the bromide ion from the alpha-carbon of the acetophenone (B1666503) derivative. This reaction is a classic example of an SN2 reaction and provides a reliable and efficient route to the target compound.

Further methodological utility has been demonstrated by its use as a precursor to other important reagents. For instance, this compound can be readily converted to 2-mercapto-1-phenylethanone. sigmaaldrich.comrsc.org This transformation is significant as it provides access to a key thiol intermediate used in further synthetic applications. The development of these synthetic routes, both for the creation of this compound and its subsequent conversion, underpins its role as a functional building block in organic synthesis.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number53392-49-7 sigmaaldrich.com
Molecular FormulaC10H10O2S sigmaaldrich.com
Molecular Weight194.25 g/mol sigmaaldrich.com
Melting Point42-45 °C sigmaaldrich.com
Assay97% sigmaaldrich.com

Significance of the Acetylthioacetophenone Framework in Contemporary Chemical Synthesis

The structure of this compound makes it a valuable framework in contemporary chemical synthesis, particularly as a precursor for heterocyclic compounds. wikipedia.orgcem.combritannica.com Heterocycles are core components of numerous pharmaceuticals and natural products, and developing efficient synthetic routes to these molecules is a major focus of modern organic chemistry. cem.comopenmedicinalchemistryjournal.com

The 2-acetylthiophene (B1664040) moiety, which can be derived from related precursors, is recognized as an excellent intermediate for preparing biologically active thiophene (B33073) analogues. mdpi.comsciforum.net Thiophenes are five-membered, sulfur-containing aromatic rings found in many compounds of therapeutic interest. mdpi.comsciforum.net The synthesis of polynuclear heteroaromatic compounds often relies on a suitably functionalized thiophene core, which is then subjected to annulation reactions to build more complex structures. semanticscholar.org

Furthermore, this compound serves as a starting material for generating other reactive intermediates. As mentioned, it is a precursor to 2-mercapto-1-phenylethanone. sigmaaldrich.comrsc.org This thiol can then be used in subsequent reactions, such as electrophilic trifluoromethylthiolation, to introduce the trifluoromethylthio (CF3S–) group into molecules. rsc.org The introduction of fluorine-containing groups is a critical strategy in medicinal chemistry for modulating the properties of drug candidates.

Current Research Trajectories and Academic Relevance of this compound

Current research involving this compound and related structures is focused on developing novel, efficient, and sustainable synthetic methods. msu.edu The academic relevance of this compound is tied to its application in cutting-edge areas of organic chemistry.

One major trajectory is its use in biocatalysis, as seen in the acyltransferase-catalyzed Friedel-Crafts reaction. nih.govd-nb.info This approach aligns with the principles of green chemistry by utilizing enzymes to perform selective transformations under mild conditions, often in aqueous environments, thereby avoiding the harsh reagents and conditions typical of traditional organic synthesis. nih.gov

Another area of active research is the use of precursors derived from this compound in radical chemistry. nih.gov For example, the generation of radicals from related thiol derivatives allows for novel C-C bond formations and the construction of complex molecular architectures. nih.gov The synthesis of Aspidosperma alkaloids, for instance, has been achieved using strategies involving intramolecular cyclization of α-aminyl radicals, demonstrating the power of radical reactions in total synthesis. nih.gov

The synthesis of complex heterocycles remains a dominant theme. rsc.org Research continues to explore new ways to use simple building blocks to construct elaborate heterocyclic systems, such as those found in natural products. nih.gov The development of palladium-catalyzed C-H activation and cyclization cascades to rapidly build polycyclic frameworks is a prime example of this research direction, where versatile precursors are essential. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-phenacyl ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c1-8(11)13-7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBPLTWKUZODDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Acetylthioacetophenone and Its Chemical Transformations

Preparative Routes to 2-Acetylthioacetophenone

The synthesis of this compound can be achieved through several distinct chemical strategies. These routes primarily involve the formation of a thioester linkage, approaching the target structure from different precursors and reaction types.

One viable, albeit indirect, preparative route involves the acetylation of a thiol precursor, specifically 2-mercapto-1-phenylethanone. In this approach, the thiol group (-SH) of the precursor is acylated to form the thioester (S-acetyl) group. The reaction is typically carried out using an acetylating agent such as acetic anhydride, often in the presence of a basic catalyst like pyridine (B92270) or a mild acid catalyst. frontiersin.orgsigmaaldrich.com Pyridine not only catalyzes the reaction but also acts as a scavenger for the acidic byproduct formed. sigmaaldrich.com

The general mechanism involves the nucleophilic attack of the sulfur atom from the thiol onto the carbonyl carbon of acetic anhydride. This process is an effective method for protecting thiol groups in multistep syntheses and can be employed as a direct route to the target compound from its corresponding thiol. frontiersin.org

Table 1: Acetylation Reaction Parameters

Acetylating AgentCatalyst/SolventKey Features
Acetic AnhydridePyridinePyridine acts as both a catalyst and an acid scavenger, promoting a smooth reaction. sigmaaldrich.com
Acetic AnhydrideVanadyl Sulfate (VOSO₄)Allows for stoichiometric, solvent-free conditions, enhancing the sustainability of the process. frontiersin.org

A more direct and widely utilized method for synthesizing this compound is the reaction of a phenacyl halide with a thioacetate (B1230152) salt. This is a classic nucleophilic substitution reaction (Sₙ2) where the thioacetate anion acts as the nucleophile, displacing the halide from the α-carbon of acetophenone (B1666503).

The most common precursors for this synthesis are 2-bromoacetophenone (B140003) or 2-chloroacetophenone (B165298) and potassium thioacetate. nih.govchemicalbook.com The reaction is typically conducted in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), to facilitate the dissolution of the salt and promote the substitution mechanism. nih.gov This method is efficient and generally provides good to excellent yields of the desired S-aryl thioacetate. researchgate.net

Reaction Scheme: C₆H₅C(O)CH₂Br + KSC(O)CH₃ → C₆H₅C(O)CH₂SC(O)CH₃ + KBr

This approach is favored for its operational simplicity and the ready availability of the starting materials.

Multicomponent reactions (MCRs), which involve combining three or more reagents in a single pot to form a product containing substantial portions of all reactants, are a cornerstone of modern synthetic efficiency. However, a specific, documented multicomponent reaction that directly yields the this compound core structure is not prominently described in the scientific literature.

MCRs like the Ugi, Passerini, or Gewald reactions are designed to generate high levels of molecular complexity and are typically used to synthesize heterocyclic structures or complex amides. For instance, the Gewald reaction is a well-known MCR for synthesizing 2-aminothiophenes. While these reactions are powerful tools in organic synthesis, their typical reaction pathways and resulting scaffolds are not directly amenable to the formation of a simple keto-thioester like this compound. The development of a novel MCR for this purpose would represent an area for future synthetic exploration.

For the industrial-scale synthesis of this compound, the thioacylation route using a phenacyl halide and potassium thioacetate (as described in 2.1.2) is the most promising candidate for optimization. Key considerations for process optimization include:

Cost and Availability of Raw Materials: 2-Chloroacetophenone is generally less expensive than 2-bromoacetophenone, making it a more economically viable starting material for large-scale production. Potassium thioacetate is also a commercially available and relatively inexpensive reagent. google.com

Reaction Conditions: Optimization would focus on solvent selection (favoring greener, recoverable solvents), reaction temperature, and concentration to maximize throughput and yield while minimizing energy consumption.

Work-up and Purification: Industrial processes aim to eliminate costly and time-consuming purification steps like column chromatography. Developing a procedure that allows for direct crystallization of the product from the reaction mixture would be a primary goal.

Atom Economy and Waste Reduction: The reaction has good atom economy, with potassium halide salt as the main byproduct. Efficient removal and disposal of this salt would be a necessary part of the process design. Reducing the amount of solvent used or implementing a solvent recycling program would also be critical. google.com

Table 2: Industrial Process Optimization Factors

FactorObjectiveExample Strategy
CostMinimize raw material expensesUse 2-chloroacetophenone instead of 2-bromoacetophenone.
EfficiencyMaximize yield and throughputOptimize temperature and reagent stoichiometry to reduce reaction time.
PurificationAvoid chromatographyDevelop a process for product crystallization directly from the reaction medium.
SustainabilityReduce environmental impactRecycle solvents and minimize waste streams. google.com

Derivatization Strategies and Analogue Synthesis Utilizing this compound

This compound serves as a stable precursor for the synthesis of other valuable chemical intermediates, primarily through the transformation of its thioester group.

The acetyl group in this compound functions as a protecting group for the thiol functionality. The primary derivatization of this compound is its deprotection, or hydrolysis, to yield the corresponding free thiol, 2-mercapto-1-phenylethanone. sigmaaldrich.com This transformation is crucial as free thiols can be unstable or undergo unwanted side reactions, such as oxidation to disulfides.

The hydrolysis is typically achieved under basic conditions. Reagents such as sodium hydroxide (B78521) in an alcoholic solvent (e.g., ethanol) or sodium thiomethoxide in methanol (B129727) are effective for this purpose. nih.govsigmaaldrich.com The reaction involves the nucleophilic attack of a hydroxide or methoxide (B1231860) ion on the thioester carbonyl, leading to the cleavage of the acetyl group and liberation of the thiolate anion. A subsequent acidic workup neutralizes the thiolate to afford the final thiol product. sigmaaldrich.com

Table 3: Conditions for Thioacetate Deprotection

ReagentSolventTypical Conditions
Sodium Hydroxide (NaOH)Ethanol/WaterReflux for several hours, followed by acid neutralization. sigmaaldrich.comsigmaaldrich.com
Sodium Thiomethoxide (NaSMe)MethanolStirring at low temperature (e.g., -20°C to room temp) under an inert atmosphere. nih.gov
Potassium Carbonate (K₂CO₃)Methanol/WaterA milder base, useful if other functional groups are sensitive to strong hydroxide. sigmaaldrich.com

Synthesis of Sulfur Heterocycles via Annulation Reactions

The structure of this compound, possessing a β-ketothioester-like functionality, makes it a versatile precursor for the synthesis of various sulfur-containing heterocycles through annulation reactions. These reactions typically involve the condensation of the bifunctional starting material with other reagents to construct a new ring system.

Thiophene (B33073) Synthesis: Thiophenes can be synthesized from precursors similar to this compound through several established methods. derpharmachemica.com For instance, the Gewald reaction, which typically involves a ketone with an adjacent active methylene (B1212753) group, elemental sulfur, and an amine catalyst, could be adapted. derpharmachemica.com Similarly, the Fiesselmann thiophene synthesis utilizes the condensation of thioglycolic acid derivatives with β-keto esters. derpharmachemica.com By analogy, this compound could react with α-halocarbonyl compounds or other suitable reagents to form substituted thiophenes. The reaction of acetophenone with elemental sulfur can also yield 2,4-disubstituted thiophenes, suggesting a potential direct pathway. researchgate.net

Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis is a classical method that involves the reaction of an α-haloketone with a thioamide. youtube.comorganic-chemistry.org The phenacyl moiety of this compound can be first halogenated to yield an α-haloketone. Subsequent reaction with a thioamide, such as thiourea, would lead to the formation of a substituted thiazole ring. researchgate.netnih.govbepls.com The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-halocarbonyl, followed by intramolecular cyclization and dehydration. youtube.com

Table 1: Annulation Reactions for Sulfur Heterocycle Synthesis
HeterocycleGeneral MethodKey Reagents (Analogous)Potential Product Type
ThiopheneGewald ReactionElemental Sulfur, Amine CatalystAminothiophene derivative
ThiopheneFiesselmann Synthesisα-Haloketones / α,β-unsaturated estersSubstituted thiophene carboxylate/ketone
ThiazoleHantzsch Synthesisα-Bromoacetophenone, Thiourea2-Amino-4-phenylthiazole derivative

Functional Group Interconversions at the Acetyl and Phenacyl Moieties

The presence of two distinct ketone functionalities, the acetyl (methyl ketone) and phenacyl (aryl ketone) groups, in this compound allows for selective chemical transformations. study.com These interconversions are crucial for elaborating the core structure into more complex molecules.

Reduction of Carbonyl Groups: Both the acetyl and phenacyl carbonyl groups can be reduced to the corresponding secondary alcohols. libretexts.org The choice of reducing agent determines the selectivity. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can selectively reduce ketones to alcohols in the presence of less reactive functional groups. researchgate.net More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both ketones and potentially the thioester group. researchgate.net

For the complete deoxygenation of the ketone to a methylene (CH₂) group, methods like the Wolff-Kishner (hydrazine, strong base) or Clemmensen (zinc amalgam, strong acid) reductions are employed. youtube.commasterorganicchemistry.com The choice between these depends on the stability of other functional groups in the molecule to acidic or basic conditions. youtube.com For instance, the Wolff-Kishner reduction, performed under basic conditions, would be suitable if the molecule contains acid-sensitive groups. masterorganicchemistry.com

Oxidation of Carbonyl Groups: While ketones are generally resistant to oxidation without carbon-carbon bond cleavage, the methyl ketone (acetyl group) can undergo the haloform reaction with halogens in the presence of a base to yield a carboxylate and a haloform. The phenacyl group's benzylic position offers another site for oxidative transformations. Strong oxidizing agents under harsh conditions can lead to cleavage of the acyl group, potentially forming benzoic acid. The oxidation of acyl-CoA compounds is a key process in fatty acid metabolism, involving β-oxidation to yield acetyl-CoA. encyclopedia.pubraghunathpurcollege.ac.inaocs.org

Table 2: Functional Group Interconversions of Ketone Moieties
TransformationReagent/ConditionProduct Functional GroupTarget Moiety
Reduction to AlcoholNaBH₄ or LiAlH₄Secondary AlcoholAcetyl and/or Phenacyl
Deoxygenation to AlkaneWolff-Kishner (NH₂NH₂, KOH)Methylene (CH₂)Acetyl and/or Phenacyl
Deoxygenation to AlkaneClemmensen (Zn(Hg), HCl)Methylene (CH₂)Acetyl and/or Phenacyl
Oxidative Cleavage (Haloform)Br₂ / NaOHCarboxylateAcetyl

Introduction of Halogenated and Fluorinated Substituents onto the Core Structure

The introduction of halogens can significantly alter the chemical and biological properties of a molecule. In this compound, halogenation can occur at two primary locations: the α-carbon of the ketone (α-halogenation) or on the aromatic ring (electrophilic aromatic substitution).

α-Halogenation: Ketones can be halogenated at the α-position under either acidic or basic conditions. libretexts.orglibretexts.org Acid-catalyzed halogenation proceeds through an enol intermediate. For example, treating acetophenone with bromine in acetic acid yields α-bromoacetophenone. libretexts.orglibretexts.orgmdpi.com This reaction could be applied to the phenacyl moiety of this compound to introduce a halogen, creating a valuable intermediate for reactions like the Hantzsch thiazole synthesis.

Aromatic Halogenation: The phenyl ring of the phenacyl group can undergo electrophilic aromatic substitution to introduce halogen atoms. wikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction typically requires a halogen (e.g., Cl₂, Br₂) and a Lewis acid catalyst such as FeCl₃ or AlBr₃. libretexts.orgyoutube.com The acetyl group is a meta-directing deactivator, so halogenation would be expected to occur primarily at the meta-position of the phenyl ring. The specific conditions, such as solvent and temperature, can influence the reaction's selectivity and yield. nih.gov

Fluorination: Introducing fluorine atoms can be achieved using specialized fluorinating agents. tcichemicals.comscripps.edu For α-fluorination at the phenacyl position, electrophilic fluorinating agents like Selectfluor can be used. Direct synthesis of compounds like 2-fluoroacetophenone (B1329501) (phenacyl fluoride) is also established, providing a potential synthetic route to a fluorinated analog of the parent molecule. researchgate.netsigmaaldrich.comcymitquimica.com Aromatic fluorination is more complex but can be achieved through methods like the Balz-Schiemann reaction involving diazonium salts.

Table 3: Halogenation and Fluorination Methods
Reaction TypePositionReagentsExpected Product
α-BrominationPhenacyl methyleneBr₂ in Acetic Acid2-Acetylthio-α-bromoacetophenone
Aromatic BrominationPhenyl ring (meta)Br₂, FeBr₃2-Acetylthio-(3-bromophenyl)ethanone derivative
α-FluorinationPhenacyl methyleneSelectfluor2-Acetylthio-α-fluoroacetophenone
Aromatic ChlorinationPhenyl ring (meta)Cl₂, AlCl₃2-Acetylthio-(3-chlorophenyl)ethanone derivative

Mechanistic Investigations of Reactions Involving 2 Acetylthioacetophenone

Nucleophilic Reactivity of the Thioester and Ketone Functionalities

The structure of 2-Acetylthioacetophenone, featuring both a ketone and a thioester functional group, presents two primary electrophilic sites for nucleophilic attack: the carbonyl carbon of the ketone and the carbonyl carbon of the thioester. The reactivity of these sites is governed by factors such as steric hindrance and the electronic nature of the carbonyl groups. Thioesters are generally more reactive towards nucleophilic acyl substitution than their oxygen-containing ester counterparts because a thiolate (RS⁻) is a weaker base and thus a better leaving group than an alkoxide (RO⁻). libretexts.orgnih.gov

The thioester linkage in this compound is susceptible to cleavage by nucleophiles. A classic example is the reaction with a base such as sodium methoxide (B1231860) (NaOCH₃). This reaction proceeds via a nucleophilic acyl substitution mechanism.

The mechanism involves two principal steps:

Nucleophilic Attack: The methoxide ion (⁻OCH₃), a potent nucleophile, attacks the electrophilic carbonyl carbon of the thioester. This addition breaks the carbon-oxygen π bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond reforms, and in the process, the carbon-sulfur bond is cleaved. This eliminates the thiolate anion as the leaving group. The relative stability of the thiolate anion makes this a favorable process.

This transesterification reaction effectively cleaves the thioester, replacing it with a methyl ester and releasing a thiolate.

The ketone carbonyl group in this compound is an electrophilic center that undergoes nucleophilic addition reactions. masterorganicchemistry.com In such a reaction, a nucleophile attacks the carbonyl carbon, causing the carbon to rehybridize from sp² to sp³. libretexts.org This changes the molecular geometry at that carbon from trigonal planar to tetrahedral. masterorganicchemistry.comlibretexts.org

A key stereochemical consideration arises from this geometric change. The trigonal planar carbonyl group has two faces (top and bottom). If the groups attached to the carbonyl carbon are different (in this case, a phenyl group and the -CH₂S(CO)CH₃ group), the carbonyl carbon is prochiral. Nucleophilic attack can occur from either face. libretexts.orglibretexts.org

Without Chiral Influence: In the absence of any chiral catalyst or reagent, the attack from either face is equally probable. This leads to the formation of a 50:50 mixture of two enantiomers, resulting in a racemic product. libretexts.org The newly formed alcohol will have a chiral center. libretexts.orgyoutube.com

With Chiral Influence: If the reaction is catalyzed by an enzyme or a chiral reagent, the nucleophile is directed to attack preferentially from one face over the other. libretexts.org This results in an asymmetric synthesis, where one stereoisomer is formed in excess.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles and strong bases that react readily with both ketones and thioesters. libretexts.orglibretexts.orgsaskoer.ca Due to the presence of two electrophilic carbonyl centers in this compound, the reaction's outcome depends on the reagent's reactivity and the stoichiometry.

The general mechanism follows a sequence of nucleophilic addition and/or substitution steps:

Initial Attack: Organometallic reagents can attack either the ketone or the thioester. Thioesters are highly reactive acylating agents. The reaction at the thioester proceeds via a nucleophilic acyl substitution, where the initial tetrahedral intermediate collapses to expel the thiolate leaving group, forming a new ketone. libretexts.orgyoutube.com The reaction at the ketone carbonyl is a nucleophilic addition, forming a tetrahedral alkoxide intermediate. youtube.com

Secondary Reaction: The ketone formed from the reaction with the thioester can then be attacked by a second equivalent of the organometallic reagent, leading to a tertiary alcohol after protonation. libretexts.orgyoutube.com Similarly, the alkoxide from the initial ketone attack can persist until workup.

With an excess of a highly reactive reagent like a Grignard or organolithium, it is common for two equivalents of the reagent to be consumed, resulting in the addition to both the original ketone and the newly formed ketone (from the thioester). libretexts.orgsaskoer.ca

Less reactive organometallic reagents, such as lithium dialkylcuprates (Gilman reagents), can offer more selective reactions. Gilman reagents are known to react with acid chlorides but are less reactive towards ketones. youtube.comyoutube.com This property could potentially allow for a more controlled reaction, favoring the substitution at the more reactive thioester position while leaving the ketone functionality intact. youtube.com

Table 1: Predicted Products of this compound with Organometallic Reagents
Organometallic ReagentStoichiometryPredicted Major Product after WorkupReaction Type
CH₃MgBr (Grignard)ExcessA di-tertiary alcohol resulting from addition to both carbonyls.Nucleophilic Addition & Substitution
CH₃Li (Organolithium)ExcessA di-tertiary alcohol resulting from addition to both carbonyls.Nucleophilic Addition & Substitution
(CH₃)₂CuLi (Gilman Reagent)1 EquivalentA β-diketone, resulting from selective substitution at the thioester.Nucleophilic Acyl Substitution

Electrophilic Activation and Transformations

The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reaction proceeds through a two-step mechanism. masterorganicchemistry.com

Formation of a Sigma Complex: The aromatic ring acts as a nucleophile and attacks the electrophile (E⁺). masterorganicchemistry.comlatech.edu This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.orgyoutube.com

Restoration of Aromaticity: A base in the reaction mixture removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromatic π system. masterorganicchemistry.comyoutube.com

The acetyl group attached to the phenyl ring is an electron-withdrawing group. Such groups deactivate the aromatic ring towards electrophilic attack by reducing its electron density. They are also meta-directors, meaning they direct incoming electrophiles to the carbon atoms at the meta (1,3) position relative to the point of attachment. This is because the carbocation intermediates formed by ortho and para attack have a destabilizing resonance structure where the positive charge is adjacent to the positively polarized carbonyl carbon, whereas the meta intermediate avoids this.

Table 2: Common Electrophilic Aromatic Substitution Reactions on this compound
ReactionReagentsElectrophile (E⁺)Major Product
NitrationHNO₃/H₂SO₄NO₂⁺ (Nitronium ion)1-(3-Nitrophenyl)-2-(acetylthio)ethan-1-one
BrominationBr₂/FeBr₃Br⁺ (Bromonium ion)1-(3-Bromophenyl)-2-(acetylthio)ethan-1-one
SulfonationSO₃/H₂SO₄SO₃3-(2-(Acetylthio)acetyl)benzenesulfonic acid
Friedel-Crafts AcylationRCOCl/AlCl₃RCO⁺ (Acylium ion)Generally does not occur due to deactivation of the ring.

The methylene (B1212753) protons (-CH₂-) located between the ketone and thioester carbonyl groups in this compound are significantly acidic. This increased acidity is due to the ability of both adjacent carbonyl groups to stabilize the resulting conjugate base (an enolate) through resonance.

Formation of an enolate is achieved by treating the compound with a suitable base. The resulting enolate is a powerful nucleophile with two potential reactive sites (the α-carbon and the oxygen atom), though it typically reacts with electrophiles at the carbon atom. masterorganicchemistry.com

The mechanism for electrophilic addition to the enolate intermediate, such as in an alkylation reaction, involves:

Enolate Formation: A strong base (e.g., Lithium diisopropylamide, LDA) removes an acidic α-proton from the methylene group to form a resonance-stabilized enolate ion. libretexts.orgquizlet.com

Nucleophilic Attack: The enolate anion, acting as a nucleophile, attacks an electrophile (e.g., the electrophilic carbon of an alkyl halide like methyl iodide). quizlet.com This occurs via an Sₙ2 mechanism, forming a new carbon-carbon bond at the α-position. masterorganicchemistry.comquizlet.com

This transformation is a fundamental C-C bond-forming reaction, allowing for the elaboration of the carbon skeleton adjacent to the carbonyl groups. libretexts.org The enolate can react with a wide variety of electrophiles, including alkyl halides, aldehydes, and ketones. nih.govbeilstein-journals.org

Radical Pathways and Radical Initiated Reactions

While specific studies on the radical-initiated reactions of this compound are not extensively documented in the literature, its structural motifs—a thioester and a ketone—suggest potential radical pathways. Thioesters can undergo homolytic cleavage of the C-S bond under thermal or photochemical conditions. This cleavage would generate an acetyl radical and a phenacylthiyl radical. The subsequent fate of these radicals would depend on the reaction conditions, but could include decarbonylation, recombination, or reaction with other species in the medium.

The presence of the acetophenone (B1666503) moiety introduces benzylic protons which could be susceptible to hydrogen abstraction by radical initiators, leading to the formation of a stabilized benzylic radical. This radical could then participate in various propagation steps, such as addition to unsaturated bonds or further rearrangement. Radical-initiated reactions are often characterized by a three-step mechanism: initiation, propagation, and termination. For this compound, initiation could be achieved by common radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, which upon decomposition would generate radicals capable of abstracting a hydrogen atom or adding to the carbonyl group.

Pericyclic and Rearrangement Reactions

Rearrangement reactions of this compound could be envisaged under various conditions. Photochemical rearrangements are a possibility due to the presence of the acetophenone chromophore. Upon UV irradiation, the n-π* transition of the carbonyl group could lead to the formation of an excited triplet state, which could then undergo rearrangements such as a Norrish Type I or Type II reaction, depending on the availability of abstractable γ-hydrogens.

Thermal rearrangements of thioesters are also known to occur, often involving radical intermediates as discussed in the previous section. These can lead to the migration of the acyl or thio group, potentially resulting in isomeric products.

Biocatalytic Transformations and Enzymatic Mechanisms

The use of this compound in biocatalytic transformations has been more specifically documented, particularly its role as an acyl donor in enzyme-catalyzed reactions.

In the context of biocatalysis, enzymes have been shown to effectively cleave the C-S bond of this compound. This cleavage is a key step in its function as an acyl donor. For instance, an acyltransferase from Pseudomonas protegens has been utilized to catalyze the transfer of the acetyl group from this compound to a suitable acceptor molecule. nih.gov This enzymatic process is highly specific and occurs under mild reaction conditions, offering a green alternative to traditional chemical acylation methods. The enzyme facilitates the heterolytic cleavage of the C-S bond, leading to the formation of an acyl-enzyme intermediate and the release of the thiophenacyl group.

This compound has been successfully employed as an acyl donor in biocatalytic Friedel-Crafts-type acylation reactions. nih.gov The acyltransferase from Pseudomonas protegens catalyzes the C-acylation of phenolic compounds, such as resorcinol (B1680541), using this compound as the acetyl source. In these reactions, the enzyme activates the acetyl group from the thioester and transfers it to the aromatic ring of the acceptor molecule, forming a new C-C bond. This biocatalytic approach has demonstrated high conversion rates. nih.gov

The table below summarizes the conversion of resorcinol to 2,4-dihydroxyacetophenone using various thioesters as acyl donors, including this compound, in a reaction catalyzed by acyltransferase from Pseudomonas protegens.

Acyl DonorConversion (%)
Ethyl thioacetate (B1230152)81
S-Phenyl thioacetate95
S-4-Nitrobenzyl thioacetate58
This compound 93

This data highlights the efficiency of this compound as an acyl donor in this biocatalytic system, achieving a high conversion of 93%. nih.gov The reaction proceeds regioselectively, with acetylation occurring specifically at the C4 position of resorcinol. nih.gov This enzymatic method represents a significant advancement in the synthesis of substituted acetophenones, avoiding the harsh conditions and catalysts typically required for chemical Friedel-Crafts acylation.

Applications of 2 Acetylthioacetophenone in Advanced Organic Synthesis

As a Key Building Block for Complex Molecular Architectures

The reactivity of 2-acetylthioacetophenone makes it a promising starting material for the synthesis of complex molecular frameworks. The presence of a ketone, an activated methylene (B1212753) group, and a thioester offers multiple sites for chemical transformations, enabling its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

One potential application lies in its use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. For instance, this compound could theoretically participate as the active methylene component in Gewald-type reactions to construct highly substituted thiophenes. Similarly, its enolate could act as a nucleophile in Michael additions, aldol (B89426) condensations, and other related transformations, providing access to intricate acyclic and cyclic systems.

Table 1: Potential Reactions for Complex Molecule Synthesis

Reaction TypePotential Role of this compoundResulting Molecular Scaffold
Gewald Aminothiophene SynthesisActive methylene componentPolysubstituted aminothiophenes
Hantzsch Thiazole (B1198619) Synthesisα-Halogenated derivative as precursorSubstituted thiazoles
Michael AdditionEnolate as nucleophile1,5-Dicarbonyl compounds and derivatives
Aldol CondensationEnolate or ketone componentβ-Hydroxy ketones and α,β-unsaturated ketones

These examples highlight the latent potential of this compound as a versatile building block, offering synthetic chemists a tool to construct diverse and complex molecular entities through well-established synthetic methodologies.

Precursor to Biologically Relevant Scaffolds (excluding clinical data)

Many biologically active compounds contain sulfur- and nitrogen-containing heterocyclic rings. The chemical structure of this compound makes it an ideal precursor for the synthesis of such scaffolds.

For example, upon hydrolysis of the thioacetate (B1230152) group, this compound would yield 2-mercaptoacetophenone. This α-mercaptoketone is a classic precursor in the Hantzsch thiazole synthesis, a widely used method for the preparation of thiazole derivatives. Thiazoles are a core structural motif in a multitude of compounds with diverse biological activities. By reacting the in situ generated 2-mercaptoacetophenone with an α-haloketone and ammonia (B1221849) or a primary amine, a wide array of substituted thiazoles could be synthesized.

Furthermore, the activated methylene group in this compound could be utilized in reactions to form other heterocyclic systems such as thianaphthenes (benzothiophenes) through intramolecular cyclization reactions under appropriate conditions.

Table 2: Potential Biologically Relevant Scaffolds from this compound

Precursor Derived from this compoundSynthetic RouteResulting Heterocyclic Scaffold
2-MercaptoacetophenoneHantzsch Thiazole SynthesisThiazole
This compoundIntramolecular CyclizationThianaphthene (Benzothiophene)
This compoundGewald Aminothiophene SynthesisAminothiophene

The ability to access these important heterocyclic systems underscores the potential of this compound as a valuable starting material in medicinal chemistry research for the development of novel molecular entities with potential biological relevance.

Role in the Synthesis of Chiral Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. This compound possesses a prochiral methylene group adjacent to the ketone, which can be functionalized asymmetrically to introduce a stereocenter.

Through the use of chiral catalysts or auxiliaries, it is conceivable to perform enantioselective reactions at this position. For instance, an asymmetric aldol reaction with an aldehyde, catalyzed by a chiral metal complex or an organocatalyst, could lead to the formation of chiral β-hydroxy ketones with high enantiomeric excess. Similarly, asymmetric Michael additions to α,β-unsaturated compounds would yield chiral 1,5-dicarbonyl compounds.

These chiral building blocks can then be further elaborated into more complex, enantiomerically pure molecules. The thioester functionality can also be a handle for further transformations, including reduction to a thiol or conversion to other functional groups, expanding the range of accessible chiral structures.

Utilization in Polymer Chemistry Monomer Design (non-clinical applications)

Sulfur-containing polymers exhibit a range of interesting properties, including high refractive indices and good thermal stability. While direct polymerization of this compound is not straightforward, it can serve as a precursor for the synthesis of monomers suitable for polymerization.

For example, the ketone functionality could be transformed into a polymerizable group, such as an alkene via a Wittig reaction or a hydroxyl group via reduction, which could then be esterified with acrylic or methacrylic acid. The resulting monomer would contain a sulfur atom, which could impart desirable properties to the final polymer.

Another potential route involves the conversion of this compound into a divinyl monomer. By first reacting the ketone and then modifying the thioester, it might be possible to introduce two polymerizable double bonds into the molecule. Such monomers could be used in addition polymerization or in thiol-ene click reactions to create cross-linked polymer networks.

Contributions to Materials Science Precursors (non-clinical applications)

The field of materials science often relies on the design and synthesis of novel organic precursors for functional materials. This compound, with its combination of aromatic and sulfur-containing functionalities, has the potential to be a precursor for various materials.

One area of interest is the synthesis of precursors for metal-organic frameworks (MOFs). By modifying the aromatic ring with additional carboxylic acid groups, this compound could be converted into a linker for the construction of MOFs. The presence of the sulfur atom in the linker could lead to MOFs with interesting properties, such as selective gas adsorption or catalytic activity.

Furthermore, the thioester group can be a source of sulfur for the synthesis of inorganic nanomaterials. For instance, under thermolytic conditions, this compound could potentially decompose to generate metal sulfide (B99878) nanoparticles when heated in the presence of a suitable metal precursor. This approach offers a molecular-level control over the composition of the resulting nanomaterial.

Theoretical and Computational Chemistry Studies of 2 Acetylthioacetophenone

Reaction Mechanism Elucidation Through Computational Modeling

Transition State Characterization and Activation Energies

The study of a chemical reaction's kinetics and mechanism hinges on the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. Computational methods, particularly Density Functional Theory (DFT), are instrumental in locating and characterizing these fleeting structures. Techniques such as the Linear Synchronous Transit (LST) or the Quadratic Synchronous Transit (QST) are employed to find an approximate TS, which is then refined using more robust optimization algorithms. psu.eduberkeley.edu Once the TS is located, its identity is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. psu.edu

The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter that governs the reaction rate. libretexts.orgma.edu DFT calculations can provide accurate activation energies, helping to rationalize experimental observations of reaction kinetics.

For instance, DFT calculations on the aldol-Tishchenko reaction involving an acetophenone-derived substrate have been used to elucidate the origins of stereoselectivity. researchgate.net The calculated Gibbs free energies of activation (ΔG‡) for different diastereomeric transition states revealed the energetic preferences that lead to the major product. A similar approach would be invaluable for studying reactions of 2-acetylthioacetophenone, such as its enolization, aldol (B89426) reactions, or nucleophilic substitution at the thioester group.

Table 1: Calculated Relative Gibbs Free Energies of Activation for Diastereomeric Transition States in an Acetophenone-Derived Reaction. researchgate.net
Transition StateProduct StereochemistryRelative ΔG‡ (kcal/mol)Predicted Outcome
TS-3a-E(S,S,S)0.0Major Product
TS-3b(S,R,R)+2.4Minor Product

Reaction Pathway Mapping and Intermediate Identification

Beyond identifying the transition state, computational chemistry can map the entire reaction pathway by performing an Intrinsic Reaction Coordinate (IRC) calculation. researchgate.net An IRC analysis follows the path of steepest descent from the transition state down to the corresponding reactants and products on the potential energy surface, thus confirming that the identified TS correctly connects the intended species.

This methodology is crucial for identifying any reaction intermediates—stable, low-energy species that exist in valleys along the reaction coordinate. For acetophenone (B1666503), computational studies combined with experimental techniques have been used to determine preferred reaction pathways and identify intermediate structures in surface-adsorption reactions. ucl.ac.ukucl.ac.ukbohrium.com For example, when acetophenone adsorbs on a silicon Si(001) surface, DFT calculations predicted several possible intermediate structures, including "allyl" and "flagpole" configurations. ucl.ac.uk By calculating the adsorption energies, the most energetically favorable intermediates and thus the most likely reaction pathways were determined.

Table 2: Calculated Adsorption Energies for Different Acetophenone Intermediate Structures on a Si(001) Surface. ucl.ac.uk
Intermediate StructureAdsorption Energy (eV)Relative Stability
DB-flagpole-4.15Most Stable
EB-flagpole-3.76-
DB-allyl-3.39-
EB-allyl-3.27-
Molecular 2+2 C=O-2.02Least Stable

Solvent Effects on Reaction Dynamics

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects in two primary ways: implicitly, by treating the solvent as a continuous medium with a defined dielectric constant (e.g., the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the calculation. researchgate.netresearchgate.net

Studies on acetophenone photoreduction and condensation reactions have demonstrated the profound impact of the solvent. researchgate.netnih.govasianpubs.org The choice of solvent (e.g., protic vs. aprotic, polar vs. non-polar) can alter the energies of reactants, intermediates, and transition states, thereby changing the reaction dynamics. nih.gov For example, in the liquid-phase hydrogenation of acetophenone, the reaction rate is strongly influenced by solvent-reactant and solvent-catalyst interactions. Protic solvents like C2-C3 alcohols showed the highest activity, a phenomenon that can be investigated computationally by modeling the specific hydrogen-bonding interactions and their effect on the activation barrier. researchgate.net

Table 3: Influence of Solvent on the Relative Reaction Rate of Acetophenone Hydrogenation over a Ni/SiO₂ Catalyst. researchgate.net
SolventSolvent TypeRelative Initial Rate
2-PropanolProtic1.00
EthanolProtic0.95
CyclohexaneApolar0.68
TolueneApolar0.41
Tetrahydrofuran (THF)Aprotic Polar0.32
Methanol (B129727)Protic0.18
Acetonitrile (B52724)Aprotic Polar~0.00

Prediction of Spectroscopic Signatures

Computational quantum chemistry is an indispensable tool for predicting and interpreting various types of molecular spectra. These predictions can aid in structure elucidation, confirm experimental assignments, and provide insight into molecular electronic structure.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations can accurately predict ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J). The most common high-level method is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. modgraph.co.uk Simpler, empirical models based on additivity rules also exist and can provide rapid predictions. liverpool.ac.uk

For acetophenone and its derivatives, computational methods have successfully reproduced experimental chemical shifts. nih.govdocumentsdelivered.com Calculations can account for the electronic effects of substituents on the aromatic ring and the acetyl group, providing a detailed understanding of how structure influences the NMR spectrum.

Table 4: Calculated vs. Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Acetophenone. rsc.org
AtomPositionExperimental δ (ppm)Predicted δ (ppm)
¹HMethyl (CH₃)2.622.50
Ortho (H-2, H-6)7.977.96
Meta/Para (H-3, H-4, H-5)7.47 - 7.587.46
¹³CMethyl (CH₃)26.526.6
Carbonyl (C=O)198.1197.0
Ipso (C-1)137.1136.7
Aromatic (C-2 to C-6)128.2 - 133.0128.6 - 133.1

Simulated Vibrational Frequencies (IR, Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency calculations, typically at the DFT level, can predict the wavenumbers and intensities of these vibrations. iosrjournals.org The standard approach involves a harmonic frequency calculation, which provides a good first approximation. For higher accuracy, anharmonic corrections can be applied. osti.gov Comparing simulated spectra with experimental ones helps in assigning specific absorption bands to particular molecular motions.

For example, a comprehensive study of 2-hydroxy-2-phenyl acetophenone involved DFT calculations to predict its vibrational modes, which were then compared with experimental FTIR and FT-Raman spectra, leading to detailed assignments of C-C, C=O, and O-H stretching and bending modes. tandfonline.com Such an analysis for this compound would be crucial for identifying characteristic frequencies, such as the C=O stretches of the ketone and thioester groups, and the C-S stretch.

Table 5: Selected Calculated (Scaled B3LYP) and Experimental Vibrational Frequencies (cm⁻¹) for 2-Hydroxy-2-Phenyl Acetophenone. tandfonline.com
Vibrational ModeCalculated Frequency (cm⁻¹)Experimental FTIR (cm⁻¹)Experimental Raman (cm⁻¹)
OH Stretch34303432-
Aromatic CH Stretch306230623064
C=O Stretch168116831685
Aromatic C=C Stretch159415951597
Aromatic C=C Stretch15761577-

Electronic Absorption (UV-Vis) Spectra Prediction

Electronic absorption spectroscopy (UV-Vis) provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the workhorse computational method for predicting UV-Vis spectra. iau.iroiccpress.com It calculates the vertical excitation energies from the ground state to various excited states, along with the oscillator strengths (f), which relate to the intensity of the absorption bands. iau.ir

These calculations can predict the maximum absorption wavelength (λmax) and help assign the observed bands to specific electronic transitions, such as n→π* or π→π*. tandfonline.com Studies on acetophenone derivatives show how TD-DFT can model the influence of different solvents on the electronic spectra. tandfonline.com For this compound, TD-DFT would be essential to predict its absorption profile, particularly to understand the electronic transitions involving the phenyl ring, the carbonyl group, and the sulfur atom of the thioester.

Table 6: TD-DFT Calculated vs. Experimental UV-Vis Absorption Maxima (λmax, nm) for 2-Hydroxy-2-Phenyl Acetophenone in Different Solvents. tandfonline.com
SolventCalculated λmax (nm)Experimental λmax (nm)Major Transition Type
Gas Phase315-HOMO → LUMO
Chloroform326-HOMO → LUMO
DMSO329-HOMO → LUMO
Ethanol331325HOMO → LUMO

In Silico Design of Novel Analogues and Reactivity Prediction

The advancement of computational chemistry has provided powerful tools for the rational design of novel bioactive molecules and the prediction of their chemical reactivity. In the context of this compound, in silico methodologies are instrumental in exploring its chemical space, identifying structural modifications that could enhance desired properties, and predicting the reactivity of newly designed analogues. These computational approaches offer a time- and cost-effective means to prioritize synthetic efforts towards compounds with the most promising profiles.

The in silico design of novel analogues of this compound typically involves a multi-step process that begins with the generation of a virtual library of derivatives. This is achieved by systematically modifying the core structure of this compound at various positions, such as substitutions on the phenyl ring or alterations to the acetylthio and acetophenone moieties.

Following the generation of this virtual library, a variety of computational techniques can be employed to predict the properties and reactivity of these novel analogues. Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this process. These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or chemical reactivity. For this compound analogues, a hypothetical QSAR study might explore the relationship between descriptors such as those listed in Table 1 and a particular biological endpoint.

Table 1: Hypothetical Molecular Descriptors for a QSAR Study of this compound Analogues

Descriptor TypeDescriptor NameDescriptionPotential Impact on Reactivity/Activity
Electronic Hammett Constant (σ)Represents the electron-donating or electron-withdrawing nature of a substituent on the phenyl ring.Influences the electrophilicity of the carbonyl carbons and the stability of reaction intermediates.
Dipole MomentMeasures the overall polarity of the molecule.Affects solubility and interactions with polar biological targets.
Topological Wiener IndexA topological index that reflects the branching of the molecular structure.Can correlate with molecular size and shape, which are important for receptor binding.
Quantum Chemical HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Relates to the molecule's ability to donate electrons (nucleophilicity).
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Relates to the molecule's ability to accept electrons (electrophilicity).

The development of a robust QSAR model would allow for the rapid screening of a large virtual library of this compound analogues to identify candidates with predicted high activity.

To gain a more detailed understanding of the chemical reactivity of these novel analogues, quantum mechanical methods such as Density Functional Theory (DFT) are employed. DFT calculations can provide valuable insights into the electronic structure and reactivity of molecules. For instance, the energies of the Frontier Molecular Orbitals (HOMO and LUMO) are critical in predicting a molecule's susceptibility to nucleophilic or electrophilic attack. ucsb.edu A lower LUMO energy suggests a higher susceptibility to nucleophilic attack, while a higher HOMO energy indicates a greater propensity for nucleophilic reactions. ucsb.edu

Furthermore, DFT can be used to calculate various reactivity descriptors, such as global and local electrophilicity and nucleophilicity indices. These parameters help in identifying the most reactive sites within a molecule. For this compound and its analogues, this would be crucial in predicting the reactivity of the two carbonyl groups and the thioester functionality. A comparative analysis of these calculated parameters for a series of designed analogues can help in ranking them based on their predicted reactivity, as illustrated in the hypothetical data in Table 2.

Table 2: Predicted Reactivity Parameters for Hypothetical this compound Analogues using DFT

AnalogueSubstituent on Phenyl RingLUMO Energy (eV)Global Electrophilicity Index (ω)Predicted Reactivity
1 H-2.51.8Moderate
2 4-NO₂-3.22.5High
3 4-OCH₃-2.11.5Low
4 4-Cl-2.82.1High

Molecular docking is another powerful in silico tool that can be used to predict the binding affinity and orientation of this compound analogues within the active site of a biological target, such as an enzyme. nih.govnih.gov This method is particularly relevant when designing analogues with a specific biological function, such as enzyme inhibition. nih.gov The docking scores and predicted binding modes can guide the selection of analogues with improved interactions with the target protein. The thioester moiety, for example, has been shown to be important for the interaction of drugs with amino acids in the active sites of enzymes like COX-2. nih.govresearchgate.net

Advanced Analytical Methodologies for the Characterization of 2 Acetylthioacetophenone and Its Reaction Products

High-Resolution Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the analysis of organic molecules, providing exact mass measurements that are crucial for determining elemental compositions and elucidating fragmentation pathways.

The primary advantage of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with very high precision, typically to within a few parts per million (ppm). This level of accuracy allows for the confident determination of the elemental composition of "2-Acetylthioacetophenone" and its derivatives. The molecular formula of "this compound" is C10H10O2S. An accurate mass measurement of its molecular ion would yield a value very close to its calculated monoisotopic mass.

For instance, the protonated molecule, [M+H]+, of "this compound" would be analyzed. The high resolution of the instrument separates the isotopic peaks, and the mass of the monoisotopic peak (containing only the most abundant isotopes, e.g., 12C, 1H, 16O, 32S) is measured with high accuracy. This measured mass is then used to generate a list of possible elemental formulas within a specified mass tolerance (e.g., ±5 ppm). Given the known elements present (C, H, O, S), the correct formula can be unequivocally identified. This technique is equally vital for characterizing unknown reaction products, where the elemental composition is a critical first step in structure elucidation.

Table 1: Theoretical vs. Measured Mass for [M+H]+ of this compound

Parameter Value
Molecular Formula C10H10O2S
Calculated Monoisotopic Mass 194.04015
Theoretical m/z of [M+H]+ 195.04797
Hypothetical Measured m/z 195.04792
Mass Accuracy (ppm) -0.26

This table presents a hypothetical but realistic accurate mass measurement for the protonated molecular ion of this compound, demonstrating the high precision required for elemental composition determination.

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions, providing valuable information about their structure. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of "this compound") is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure.

For "this compound," the fragmentation would likely be initiated by cleavage of the weaker bonds. Based on the fragmentation of similar acetophenone (B1666503) derivatives, key fragmentation pathways can be predicted. A primary fragmentation would likely involve the loss of the acetyl group (CH3CO) or the thioacetyl group (CH3COS). The cleavage of the C-S bond would also be a probable event.

A plausible fragmentation pathway for "this compound" would involve the initial loss of the ketene (B1206846) molecule (CH2=C=O) from the thioacetyl group, followed by the loss of the remaining sulfur atom. Another significant fragmentation would be the cleavage of the bond between the carbonyl carbon and the phenyl ring, leading to the formation of a benzoyl cation or a related fragment. The analysis of these fragmentation patterns allows for the confirmation of the compound's structure and the identification of its various functional groups.

Table 2: Predicted MS/MS Fragmentation of [M+H]+ of this compound

Precursor Ion (m/z) Proposed Fragment Ion Neutral Loss Fragment m/z
195.04797 [C8H7O+H]+ C2H2OS 120.0547
195.04797 [C7H5O]+ C3H5OS 105.0335
195.04797 [C6H5]+ C4H5O2S 77.0386

This table outlines a hypothetical fragmentation pattern for protonated this compound, illustrating how MS/MS data can be used to deduce structural information.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques, particularly two-dimensional methods, are essential for the complete structural elucidation of "this compound" in solution. Solid-state and dynamic NMR provide further insights into its properties in different physical states and its conformational dynamics.

Two-dimensional (2D) NMR experiments provide correlation data between different nuclei, which is crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For "this compound," COSY would show correlations between the protons on the aromatic ring, allowing for the determination of their relative positions (ortho, meta, para).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to a carbon atom (¹H-¹³C one-bond correlations). This experiment would definitively link each proton signal to its corresponding carbon signal, for example, identifying the carbon atom of the methyl group by its correlation with the methyl protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). This is a powerful tool for connecting different parts of the molecule. For instance, HMBC would show correlations from the methyl protons of the acetyl group to the carbonyl carbon, and from the aromatic protons to the carbons within the phenyl ring and the adjacent carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation of the molecule. For "this compound," NOESY could reveal through-space interactions between the protons of the acetyl group and the ortho protons of the phenyl ring, providing information about the orientation of the acetylthio group relative to the aromatic ring.

Table 3: Expected 2D NMR Correlations for this compound

Technique Correlating Nuclei Expected Key Correlations
COSY ¹H - ¹H Correlations between adjacent aromatic protons.
HSQC ¹H - ¹³C (1-bond) Aromatic protons to their attached carbons; Methyl protons to the methyl carbon.
HMBC ¹H - ¹³C (2-4 bonds) Methyl protons to the carbonyl carbon; Aromatic protons to other ring carbons and the carbonyl carbon.
NOESY ¹H - ¹H (through-space) Potential correlations between acetyl protons and ortho-aromatic protons, depending on conformation.

This table summarizes the expected correlations from various 2D NMR experiments that would be used to confirm the structure of this compound.

Solid-state NMR (ssNMR) is a valuable technique for studying materials in the solid state, where the molecules have restricted motion. This is particularly important for characterizing polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties. ssNMR can distinguish between polymorphs because the chemical shifts of the nuclei are sensitive to the local molecular environment, which differs in different crystal packing arrangements.

For "this compound," ssNMR could be used to determine if different crystallization conditions lead to the formation of different polymorphs. The ¹³C ssNMR spectra of different polymorphs would likely show differences in the chemical shifts of the carbon atoms, particularly those involved in intermolecular interactions in the crystal lattice. ssNMR can also be used to characterize amorphous forms of the compound, which lack long-range order. Amorphous materials typically give broader NMR signals compared to their crystalline counterparts.

Dynamic NMR (DNMR) is used to study chemical processes that occur on a timescale comparable to the NMR experiment, such as conformational changes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals that provide information about the rates of these dynamic processes.

In "this compound," there is potential for restricted rotation around the single bonds, for example, the bond between the phenyl ring and the carbonyl group, and the C-S bond. At low temperatures, this rotation might be slow enough on the NMR timescale to give rise to separate signals for different conformers. As the temperature is increased, the rate of rotation increases, and these separate signals will broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. By analyzing the line shape changes as a function of temperature, the energy barrier for this conformational exchange can be calculated. This provides valuable information about the flexibility of the molecule and the relative stability of its different conformations.

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy is a non-destructive technique that probes the vibrational modes of a molecule. rsc.org By analyzing the interaction of light with the molecular bonds, it is possible to identify the functional groups present and gain insight into the molecular structure. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. This technique is highly effective for identifying the functional groups within a molecule, as each group has a characteristic absorption frequency.

For this compound, the FTIR spectrum is expected to show distinct peaks corresponding to its two carbonyl groups (ketone and thioester) and other characteristic bonds. The aromatic ketone C=O stretch typically appears at a lower wavenumber (around 1685-1666 cm⁻¹) compared to a saturated ketone due to conjugation with the phenyl ring. libretexts.orgspectroscopyonline.com The thioester carbonyl (R-C=O)-S-R') stretch is also a prominent feature. Additionally, absorptions corresponding to aromatic C-H and C=C bonds are anticipated.

Table 1: Predicted FTIR Spectral Data for this compound

Predicted Peak Position (cm⁻¹) Functional Group Vibrational Mode Expected Intensity
~3100-3000 Aromatic C-H Stretching Medium to Weak
~1690 Thioester C=O Stretching Strong
~1685 Aromatic Ketone C=O Stretching Strong
~1600-1450 Aromatic C=C In-ring Stretching Medium
~1260 C-C(=O)-C Stretching & Bending Strong
~900-675 Aromatic C-H Out-of-plane Bending Strong

Note: The data in this table is predictive, based on characteristic functional group absorption ranges found in spectroscopic literature. wpmucdn.comlibretexts.orginstanano.com

Raman Spectroscopy for Molecular Vibrations and Symmetry

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. mdpi.com It relies on the inelastic scattering of monochromatic light, known as the Raman effect. mdpi.com This method is particularly sensitive to non-polar bonds and symmetric vibrations.

In the analysis of this compound, Raman spectroscopy would be effective in identifying vibrations of the aromatic ring and the carbon-sulfur bond. While the polar carbonyl groups are strong absorbers in the IR spectrum, they may show weaker signals in the Raman spectrum. Conversely, the C-S bond and the symmetric vibrations of the phenyl ring are expected to produce distinct and analyzable Raman shifts. This complementarity is crucial for a complete vibrational analysis of the molecule's structure.

Table 2: Predicted Raman Shifts for this compound

Predicted Raman Shift (cm⁻¹) Functional Group Vibrational Mode Expected Intensity
~3080-3050 Aromatic C-H Stretching Strong
~1685 Aromatic Ketone C=O Stretching Weak-Medium
~1600 Aromatic Ring C=C Stretching Strong
~1000 Aromatic Ring Ring Breathing Mode Strong

Note: The data in this table is predictive, based on the analysis of similar functional groups in Raman spectroscopic studies. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. americanpharmaceuticalreview.com It provides unambiguous data on bond lengths, bond angles, and crystal packing.

Single-Crystal X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction (SCXRD) involves directing X-rays onto a single, high-quality crystal. The resulting diffraction pattern is used to construct a three-dimensional electron density map, from which the atomic positions can be determined. mdpi.com

A search of structural databases, such as the Cambridge Structural Database (CSD), did not yield a publicly available crystal structure for this compound. cam.ac.ukcam.ac.uk Were a suitable single crystal to be grown and analyzed, SCXRD would provide definitive data on its solid-state conformation. This would include the precise measurement of bond lengths for the C=O and C-S groups, the torsion angles describing the orientation of the phenyl and acetylthio groups, and details of intermolecular interactions (e.g., hydrogen bonding, π-stacking) that dictate the crystal packing.

Table 3: Crystallographic Data Obtainable from SCXRD

Parameter Information Provided
Crystal System The symmetry class of the crystal (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry elements of the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the repeating unit of the crystal lattice.
Atomic Coordinates (x, y, z) The precise position of each atom in the unit cell.

Powder X-ray Diffraction for Phase Identification

Powder X-ray Diffraction (PXRD) is a rapid analytical technique used to characterize the crystalline nature of a bulk sample and identify its phase. Instead of a single crystal, a polycrystalline powder is used, resulting in a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline solid. americanpharmaceuticalreview.com

A PXRD pattern for this compound would consist of a series of diffraction peaks at characteristic 2θ angles. While amorphous materials produce a broad halo, a crystalline sample yields sharp peaks. americanpharmaceuticalreview.com This pattern is invaluable for:

Phase Identification: Comparing the experimental pattern to a reference pattern calculated from single-crystal data can confirm the identity of the material.

Purity Analysis: The presence of sharp peaks not belonging to the main phase can indicate crystalline impurities.

Polymorphism Studies: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns, making PXRD a key tool in identifying and differentiating them.

Chromatographic Techniques Coupled with Advanced Spectroscopic Detection

Chromatography is a powerful separation technique used to isolate, identify, and quantify the components of a mixture. researchgate.net When coupled with advanced spectroscopic detectors, it provides comprehensive qualitative and quantitative analysis of this compound and its reaction products.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of moderately polar organic compounds like this compound. A typical method would likely employ a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comnih.gov Detection is commonly achieved using a UV-Vis detector, as the phenyl ketone chromophore would exhibit strong absorbance.

For more definitive identification, HPLC can be coupled with a mass spectrometer (LC-MS). Mass spectrometry provides information on the molecular weight of the compound and its fragments, allowing for unambiguous identification of the parent compound and characterization of impurities or reaction byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. scirp.org For this compound, GC-MS analysis would involve separating the compound from other volatile components on a capillary column, followed by ionization and mass analysis. scispace.com The resulting mass spectrum would show a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern that can be used for structural confirmation and identification in complex mixtures. scirp.org

Table 4: Mentioned Compound Names

Compound Name
This compound
S-(2-oxo-2-phenylethyl) ethanethioate
Acetonitrile

LC-MS and GC-MS for Separation and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical tools for the separation and identification of individual components within a sample. The choice between these techniques is primarily dictated by the analyte's volatility and thermal stability. Given the molecular weight (194.25 g/mol ) and the presence of polar functional groups, this compound is amenable to both LC-MS and, with potential derivatization, GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of moderately polar and thermally labile compounds. In a typical LC-MS workflow, the sample is first separated on a chromatographic column, after which the eluent is introduced into the mass spectrometer for detection and identification.

For the analysis of compounds structurally analogous to this compound, such as those containing thioester and ketone moieties, a reversed-phase LC method is commonly employed. The separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of water and an organic solvent, often acetonitrile or methanol, with additives like formic acid to improve peak shape and ionization efficiency.

The mass spectrometer, following the chromatographic separation, provides crucial information about the molecular weight and structure of the analytes. Electrospray ionization (ESI) is a common ionization technique for such compounds, as it is a soft ionization method that typically produces an intact molecular ion, such as [M+H]⁺ or [M+Na]⁺. Tandem mass spectrometry (MS/MS) can then be used to fragment the molecular ion, yielding a characteristic fragmentation pattern that can be used for structural elucidation.

Interactive Table 1: Illustrative LC-MS/MS Parameters for a Compound Structurally Analogous to this compound

ParameterValue
Chromatographic Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 195.05 [M+H]⁺
Product Ions (m/z) 153.04, 121.03, 77.04
Collision Energy 15-30 eV

Note: This data is illustrative and based on the analysis of structurally similar compounds. Actual values for this compound would need to be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution separation technique ideal for volatile and thermally stable compounds. While this compound may be amenable to direct GC-MS analysis, derivatization might be employed to improve its volatility and chromatographic behavior.

In a typical GC-MS analysis of a ketone, a non-polar or mid-polar capillary column is used. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. Electron ionization (EI) is the most common ionization technique in GC-MS, which imparts high energy to the analyte molecules, leading to extensive and reproducible fragmentation.

The resulting mass spectrum is a unique fingerprint of the compound, with characteristic fragment ions. For this compound, key fragmentation pathways would likely involve cleavage of the C-S bond and the C-C bond adjacent to the carbonyl group.

Interactive Table 2: Predicted GC-MS Fragmentation for this compound

Fragment Ion (m/z)Proposed Structure
194[C₁₀H₁₀O₂S]⁺ (Molecular Ion)
151[C₈H₇OS]⁺
121[C₇H₅O]⁺
105[C₇H₅O]⁺
77[C₆H₅]⁺
43[CH₃CO]⁺

Note: The relative abundances of these fragments would need to be confirmed through experimental analysis.

Hyphenated Techniques for Complex Mixture Analysis

The synthesis of this compound or its subsequent reactions can often result in complex mixtures containing starting materials, intermediates, byproducts, and the final product. The analysis of such mixtures requires the high resolving power of chromatography coupled with the definitive identification capabilities of mass spectrometry. ijarnd.comnih.gov

Hyphenated techniques, such as LC-MS/MS and GC-MS, are indispensable for this purpose. ijarnd.comnih.gov They allow for the simultaneous separation and identification of multiple components in a single analytical run. For instance, in monitoring the progress of a reaction to synthesize this compound, an analyst could take aliquots from the reaction mixture at different time points and analyze them by LC-MS. This would provide information on the consumption of reactants and the formation of the product and any impurities.

In cases where isomers or closely related compounds are present, the high separation efficiency of capillary GC or ultra-high-performance liquid chromatography (UHPLC) becomes crucial. When coupled with a high-resolution mass spectrometer (e.g., time-of-flight or Orbitrap), it is possible to determine the elemental composition of each component with high accuracy, further aiding in the identification of unknown compounds in the mixture.

Furthermore, multi-dimensional hyphenated techniques, such as two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS), can provide even greater separation power for extremely complex samples. This technique utilizes two different GC columns in series to separate the sample components based on two independent properties, such as volatility and polarity. The resulting two-dimensional chromatogram provides a highly detailed fingerprint of the sample, allowing for the resolution of co-eluting peaks that would be unresolved in a one-dimensional separation.

The application of these advanced analytical methodologies is critical for ensuring the quality and purity of this compound and for gaining a comprehensive understanding of its reaction chemistry. The detailed data obtained from these techniques are invaluable for process optimization, impurity profiling, and the registration of new chemical entities.

Q & A

Basic: What are the standard synthetic routes for 2-Acetylthioacetophenone, and what analytical techniques are essential for confirming its structure?

Answer:
The synthesis of this compound typically involves thioacetylation reactions, such as Friedel-Crafts acylation with thioacetic acid derivatives. Key steps include optimizing reaction temperature (e.g., 0–10°C for acid-sensitive intermediates) and using catalysts like sulfuric acid or Lewis acids. Post-synthesis, characterization requires 1H/13C NMR to confirm aromatic proton environments and carbonyl/thioester groups, IR spectroscopy for detecting C=O and C-S stretches (~1650–1700 cm⁻¹ and ~600–700 cm⁻¹, respectively), and mass spectrometry for molecular ion validation. Purity is assessed via HPLC or melting point analysis. Always cross-reference spectral data with literature or databases like NIST Chemistry WebBook .

Basic: How can researchers ensure reproducibility when synthesizing this compound under varying laboratory conditions?

Answer:
Reproducibility hinges on strict control of reaction parameters:

  • Solvent purity (e.g., anhydrous conditions for moisture-sensitive reactions).
  • Catalyst concentration (e.g., precise molar ratios of Lewis acids like AlCl₃).
  • Temperature gradients (monitored via thermocouples in multi-necked flasks).
    Documentation of deviations (e.g., ambient humidity, stirring rates) is critical. For validation, replicate experiments should achieve yields within ±5% of the original. Include raw data (e.g., TLC Rf values, NMR shifts) in supplementary materials to align with journal guidelines .

Advanced: What are the common challenges in optimizing reaction yields for this compound synthesis, and how can kinetic studies address them?

Answer:
Low yields often stem from competing side reactions (e.g., over-acylation or oxidation of thioester groups). Kinetic studies via time-resolved sampling (e.g., GC-MS or in-situ IR) can identify intermediate bottlenecks. For example, monitoring the disappearance of starting materials (e.g., acetophenone derivatives) at 10-minute intervals helps pinpoint optimal reaction termination. Adjusting stoichiometry (e.g., excess thioacetic acid) or using radical inhibitors (e.g., BHT) can suppress byproducts. Rate constants derived from Arrhenius plots further refine temperature dependencies .

Advanced: How should researchers approach discrepancies in spectral data (e.g., NMR, IR) when characterizing this compound derivatives?

Answer:
Contradictions in spectral data may arise from solvent effects , tautomerism , or impurity co-elution . For NMR:

  • Compare shifts in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).
  • Use 2D experiments (COSY, HSQC) to resolve overlapping signals.
    For IR, baseline correction and ATR-FTIR can minimize artifacts. If discrepancies persist, cross-validate with independent techniques (e.g., X-ray crystallography) or computational simulations (DFT for predicted spectra). Document all anomalies in supplemental data to guide peer review .

Advanced: What methodologies are recommended for analyzing the stability of this compound under different storage conditions?

Answer:
Stability studies should include:

  • Accelerated degradation tests : Expose samples to 40°C/75% RH for 4 weeks (ICH Q1A guidelines).
  • HPLC-UV/PDA to track decomposition products (e.g., hydrolysis to acetophenone).
  • Mass spectrometry to identify oxidative byproducts (e.g., sulfoxide formation).
    Store the compound in amber vials under inert gas (N₂/Ar) at –20°C, and avoid prolonged exposure to light or moisture. Stability data must align with regulatory frameworks for laboratory safety .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Use fume hoods for synthesis and purification to mitigate inhalation risks.
  • Wear nitrile gloves and goggles to prevent skin/eye contact (potential irritant).
  • Store separately from oxidizers (e.g., peroxides) to avoid exothermic reactions.
  • Refer to SDS sheets for spill management (e.g., neutralization with bicarbonate) and disposal via certified hazardous waste services .

Advanced: How can computational chemistry methods predict the reactivity of this compound in novel reaction environments?

Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electron density distributions to predict sites for nucleophilic/electrophilic attacks. Solvent effects are incorporated via PCM (Polarizable Continuum Model). For example, Fukui indices identify reactive carbons in the acetophenone backbone. Molecular dynamics (MD) simulations further assess steric hindrance in transition states. Validate predictions with experimental kinetics (e.g., Hammett plots) .

Basic: What are the key considerations when designing a reaction mechanism study for thioacetylation reactions involving this compound?

Answer:

  • Isotopic labeling : Use deuterated or ¹³C-labeled reactants to trace bond formation (e.g., S-acetyl vs. O-acetyl intermediates).
  • Quenching experiments : Halt reactions at partial conversion to isolate intermediates (e.g., via cold traps).
  • Kinetic isotope effects (KIE) : Compare reaction rates with protiated/deuterated substrates to identify rate-determining steps .

Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives across different studies?

Answer:
Divergent bioactivity reports often stem from assay variability (e.g., cell line specificity) or impurity profiles . Address by:

  • Dose-response standardization : Use WHO-recommended protocols for IC₅₀/EC₅₀ calculations.
  • Metabolite screening : LC-MS/MS to identify active/inactive derivatives.
  • Meta-analysis : Pool data from multiple studies using fixed/random-effects models to assess heterogeneity .

Basic: Which spectroscopic techniques are most effective for quantifying impurities in this compound samples?

Answer:

  • HPLC-DAD/ELSD : Separates impurities via reverse-phase C18 columns (acetonitrile/water gradients).
  • 1H NMR qNMR : Integrates impurity peaks against a certified internal standard (e.g., maleic acid).
  • GC-FID : Detects volatile byproducts (e.g., unreacted thioacetic acid). Calibrate instruments with USP-grade reference standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetylthioacetophenone
Reactant of Route 2
Reactant of Route 2
2-Acetylthioacetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.